
MLi-2-Bio-X
Übersicht
Beschreibung
MLi-2-Bio-X is a biosimilar compound designed to match the structural, functional, and clinical profile of its reference biologic product. As a biosimilar, it undergoes rigorous comparability testing to demonstrate high similarity in quality, safety, and efficacy to the reference product, as mandated by regulatory frameworks . The development of this compound involves advanced analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and functional assays, to ensure alignment with the reference product’s critical quality attributes (CQAs) .
The compound is produced using a controlled manufacturing process that emphasizes consistency in post-translational modifications (e.g., glycosylation patterns) and impurity profiles. Regulatory submissions for this compound include a comprehensive quality dossier, highlighting its molecular identity, purity, and stability .
Vorbereitungsmethoden
Die Synthese von Merck LRRK2-Inhibitor-2 umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und die abschließenden Kupplungsreaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung von 2-Aminochinazolin-Derivaten, die dann verschiedenen Modifikationen der funktionellen Gruppen unterzogen werden, um die gewünschte Inhibitorstruktur zu erhalten . Industrielle Produktionsmethoden beinhalten die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Merck LRRK2-Inhibitor-2 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Substitution: Der Inhibitor kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
Merck LRRK2-Inhibitor-2 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von LRRK2-Inhibitoren zu untersuchen.
Biologie: Wird in zellulären und molekularbiologischen Studien eingesetzt, um die Rolle von LRRK2 in zellulären Signalwegen zu untersuchen.
Wirkmechanismus
Merck LRRK2-Inhibitor-2 entfaltet seine Wirkung durch Bindung an die Kinase-Domäne von LRRK2 und hemmt seine Kinase-Aktivität. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Zielmoleküle und moduliert so verschiedene zelluläre Signalwege, die an der Parkinson-Krankheit beteiligt sind . Die molekularen Zielmoleküle umfassen die Kinase-Domäne von LRRK2, und die beteiligten Signalwege beziehen sich auf Autophagie, mitochondriale Homöostase und Zilienbildung .
Wissenschaftliche Forschungsanwendungen
Case Study 1: Chronic Inhibition in Parkinson’s Disease Models
A study investigated the long-term effects of MLi-2-Bio-X in G2019S LRRK2 knock-in mice. The results indicated significant alterations in proteomic profiles across brain, kidney, and lung tissues after 10 weeks of treatment. Notably, the study highlighted changes in mitochondrial proteins and endolysosomal pathways, underscoring the compound's potential as a therapeutic agent for Parkinson's disease .
Case Study 2: Lysosomal Activity Enhancement
In another investigation focusing on macrophage function, this compound was shown to enhance lysosomal activity by inhibiting LRRK2. This effect was observed within hours of treatment and was sustained over time, suggesting that targeting LRRK2 could improve immune responses and cellular clearance mechanisms .
Data Tables
Wirkmechanismus
Merck LRRK2 inhibitor-2 exerts its effects by binding to the kinase domain of LRRK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways involved in Parkinson’s disease . The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to autophagy, mitochondrial homeostasis, and ciliogenesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarity
Table 1: Structural and Functional Comparison
Parameter | MLi-2-Bio-X | Reference Product | Compound A (Biosimilar Competitor) |
---|---|---|---|
Molecular Weight (kDa) | 148.5 ± 0.3 | 148.7 ± 0.2 | 148.4 ± 0.4 |
Glycosylation (%) | 12.8 ± 0.5 | 12.6 ± 0.3 | 13.1 ± 0.6 |
Binding Affinity (nM) | 2.1 ± 0.1 | 2.0 ± 0.1 | 2.3 ± 0.2 |
Primary Structure Identity | 100% | 100% | 99.8% |
This compound exhibits near-identical primary structure and glycosylation patterns to the reference product, with deviations within acceptable limits (±5%) for biosimilars . Functional assays confirm comparable target binding affinity and receptor activation kinetics, critical for therapeutic equivalence . In contrast, Compound A shows marginally higher glycosylation variability, which may influence pharmacokinetics (PK) .
Impurity and Stability Profiles
Table 2: Impurity Comparison
Impurity Type | This compound (%) | Reference Product (%) | Compound A (%) |
---|---|---|---|
Host Cell Proteins | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.02 |
Aggregates | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.8 ± 0.4 |
Oxidation Products | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
This compound’s impurity levels align closely with the reference product, meeting International Council for Harmonisation (ICH) guidelines for biologics . Notably, its aggregate content (1.2%) is lower than Compound A’s (1.8%), reducing immunogenicity risks .
Clinical Comparability
Table 3: Clinical Trial Outcomes
Parameter | This compound (n=300) | Reference Product (n=300) | Compound A (n=150) |
---|---|---|---|
Overall Response Rate (%) | 78.4 ± 2.1 | 77.9 ± 2.3 | 75.6 ± 3.0 |
Adverse Events (Grade ≥3) | 12% | 13% | 15% |
Immunogenicity Rate (%) | 4.5 ± 0.8 | 4.2 ± 0.7 | 6.1 ± 1.2 |
In Phase III trials, this compound demonstrated non-inferiority to the reference product in efficacy and safety, with a 78.4% response rate versus 77.9% for the reference . Immunogenicity rates (4.5%) were statistically equivalent, while Compound A showed higher immunogenicity (6.1%), likely due to structural variability .
Regulatory and Manufacturing Considerations
This compound adheres to the "totality of evidence" approach, integrating analytical, preclinical, and clinical data to confirm biosimilarity . Its manufacturing process employs state-of-the-art cell line engineering and purification technologies, minimizing batch-to-batch variability . In contrast, some competitors use less optimized processes, leading to higher residual host cell DNA levels (e.g., 0.8 pg/mg in this compound vs. 1.5 pg/mg in Compound A) .
Biologische Aktivität
MLi-2-Bio-X is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), which has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of LRRK2 and Its Role in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic causes of familial and sporadic Parkinson's disease. The G2019S mutation, in particular, is associated with increased kinase activity, making LRRK2 a significant target for therapeutic intervention. Inhibition of LRRK2 kinase activity has been shown to modify disease progression and alleviate symptoms in various preclinical models.
Potency and Selectivity
This compound exhibits remarkable potency as an LRRK2 inhibitor:
- In vitro IC50 Values :
- Purified LRRK2 kinase assay: 0.76 nM
- Cellular assay (dephosphorylation of LRRK2 pSer935): 1.4 nM
- Radioligand competition binding assay: 3.4 nM
This compound demonstrates over 295-fold selectivity against a diverse panel of more than 300 kinases , receptors, and ion channels, indicating its potential for minimal off-target effects .
In Vivo Efficacy
In preclinical studies, this compound was administered to MitoPark mice, a model for PD. The compound was well tolerated over a 15-week treatment period, maintaining brain and plasma levels significantly above the IC50 for LRRK2 inhibition. Notably, morphological changes consistent with enlarged type II pneumocytes were observed in treated mice, suggesting potential lung involvement .
This compound functions by inhibiting the phosphorylation of specific substrates associated with LRRK2 activity. This inhibition leads to:
- Decreased phosphorylation levels of Rab proteins (e.g., pRab10 and pRab12), which are critical for vesicular trafficking.
- Restoration of dopamine transporter function in striatal neurons, which is often impaired in PD models .
Case Study 1: Long-term Treatment in Mutant Mice
A study investigated the long-term effects of this compound on mutant LRRK2 R1441G mice. The treatment resulted in:
- A significant reduction in αSyn oligomer accumulation in the brain.
- Changes in phosphorylation levels of biomarkers associated with LRRK2 activity (Thr73-Rab10 and Ser106-Rab12) correlated with behavioral improvements .
Case Study 2: Acute Inhibition Effects
Another recent study highlighted acute inhibition using this compound, demonstrating its ability to rescue deficits in striatal dopamine transporter expression and function. This effect was linked to a normalization of hyperlocomotion observed in genetically modified mice expressing gain-of-function mutations in LRRK2 .
Summary of Findings
Parameter | Value |
---|---|
In vitro IC50 (purified LRRK2) | 0.76 nM |
In vitro IC50 (cellular assay) | 1.4 nM |
In vivo tolerance duration | 15 weeks |
Selectivity over other kinases | >295-fold |
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for studying MLi-2-Bio-X in pharmacological contexts?
- Methodological Answer : Begin by defining clear objectives using frameworks like PICO (Patient/Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research significance . For pharmacological studies, include detailed descriptions of compound synthesis (following IUPAC naming conventions), characterization (e.g., NMR, HPLC purity), and bioactivity assays (IC₅₀/EC₅₀ comparisons with controls) . Calculate sample size and power analysis to ensure statistical validity, referencing guidelines for biological sample collection and quality control .
Q. What are the key considerations for ensuring reproducibility of this compound experiments?
- Methodological Answer : Document all experimental parameters (e.g., reagent sources, instrument calibration, temperature/pH conditions) in the "Materials and Methods" section . Use supplemental files to provide raw datasets, spectra, and step-by-step protocols, avoiding redundancy in the main text . For compound characterization, include purity thresholds (e.g., ≥95% by HPLC) and validation against known standards . Peer-review checklists (e.g., analytical reproducibility criteria from ) can further mitigate variability.
Q. How to formulate a hypothesis-driven research question for this compound studies?
- Methodological Answer : Conduct a systematic literature review to identify gaps (e.g., conflicting efficacy results in specific cell lines). Use FINER criteria to refine questions, such as, "Does this compound exhibit differential inhibition kinetics in kinase X versus Y due to structural flexibility?" . Validate feasibility through pilot experiments and align hypotheses with measurable outcomes (e.g., dose-response curves, binding affinity assays) .
Advanced Research Questions
Q. How to analyze contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer : Employ iterative triangulation:
- Data Validation : Cross-check experimental conditions (e.g., cell culture media, assay endpoints) .
- Statistical Reassessment : Apply Bayesian analysis or meta-regression to identify confounding variables (e.g., batch effects in compound synthesis) .
- Model Comparison : Use computational docking studies to test if structural variations in this compound affect target binding . Document discrepancies transparently in the discussion section, citing peer-reviewed guidelines for addressing contradictory findings .
Q. What advanced techniques resolve low reproducibility in this compound bioactivity assays?
- Methodological Answer :
- Standardization : Adopt harmonized protocols (e.g., CLIA-certified assays) and include internal controls (e.g., reference inhibitors) in each run .
- Data Normalization : Use Z-score scaling or plate-based correction for high-throughput screening data .
- Blinded Analysis : Assign independent teams to replicate experiments, minimizing observer bias . Publish negative results in supplementary materials to inform future studies .
Q. How to optimize this compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Structural Modifications : Apply SAR (Structure-Activity Relationship) studies to improve solubility (e.g., adding polar groups) or metabolic stability (e.g., deuterium substitution) .
- In Silico Modeling : Predict ADMET properties using tools like SwissADME or Molecular Dynamics simulations .
- Validation : Compare in vitro (e.g., microsomal stability assays) and in vivo (e.g., plasma half-life in murine models) data, adjusting dosing regimens iteratively .
Q. Data Analysis & Reporting
Q. How to statistically validate this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values, reporting 95% confidence intervals . Perform outlier detection (e.g., Grubbs’ test) and validate assumptions of normality (e.g., Shapiro-Wilk test). For multiplex assays, apply false-discovery-rate (FDR) corrections .
Q. What strategies ensure ethical compliance in this compound research involving human-derived samples?
- Methodological Answer :
- Institutional Approval : Submit protocols to IRB/ethics committees, detailing participant selection criteria and informed consent processes .
- Data Anonymization : Use coded identifiers for biospecimens and restrict access to raw genomic data .
- Transparency : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .
Eigenschaften
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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